Benzene, 1-nitro-4-(1-propenyl)-
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Overview
Description
Benzene, 1-nitro-4-(1-propenyl)- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, where a nitro group (NO2) and a propenyl group (CH2=CH-CH3) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-4-(1-propenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-propenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of Benzene, 1-nitro-4-(1-propenyl)- may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-4-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-nitro-4-(1-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-(1-propenyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the propenyl group can undergo electrophilic or nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-fluoro-4-(2-nitro-1-propenyl)-
- Benzene, 1-ethynyl-4-nitro-
- Anethole
Uniqueness
Benzene, 1-nitro-4-(1-propenyl)- is unique due to the presence of both a nitro group and a propenyl group on the benzene ring.
Properties
CAS No. |
25798-60-1 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-4-prop-1-enylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3 |
InChI Key |
XEFDXKFPMZOEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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